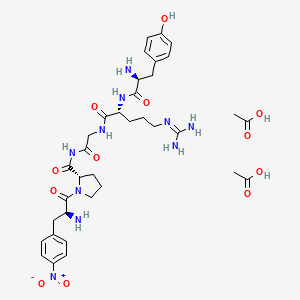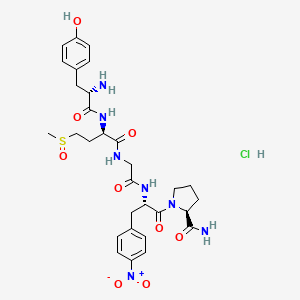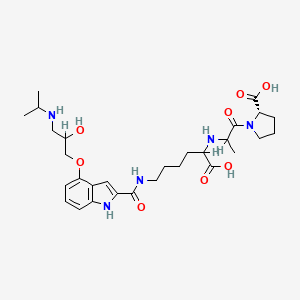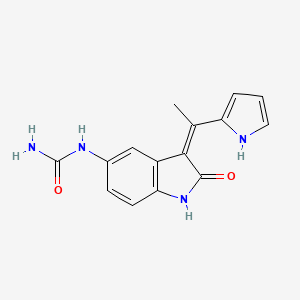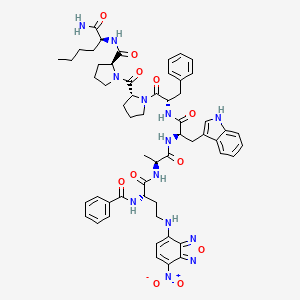
Calenduladiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calenduladiol is a natural compound found in Calendula officinalis Linn. , commonly known as marigold. This plant has a rich history of usage in traditional medicine, cosmetics, perfumes, dyes, pharmaceutical preparations, and food products. It has been approved for food use and is listed by the Food and Drug Administration (FDA) as generally recognized as safe (GRAS) .
Synthesis Analysis
The synthesis of This compound involves complex pathways within the marigold plant. While specific synthetic methods are beyond the scope of this analysis, it’s important to note that natural products containing calendula, either as extracts or oils, are intricate mixtures with hundreds of biologically active constituents . These constituents include carotenoids, flavonoids, saponins, sterols, phenolic acids, lipids, amino acids, and carbohydrates.
Applications De Recherche Scientifique
Bioactive Compounds in Calendula officinalis : Calendula officinalis contains bioactive triterpenoid monoesters, including calenduladiol. These compounds have been quantitatively analyzed using high-performance liquid chromatography, highlighting the significant presence of this compound in certain varieties of Calendula officinalis (Neukirch et al., 2004).
Wound Healing and Anti-Inflammatory Properties : Calendula officinalis, including this compound, has been shown to have wound healing and anti-inflammatory effects. Studies on animal models have demonstrated the positive impact of Calendula officinalis on the inflammatory and proliferative phases of the healing process, supporting its traditional use in wound care (Parente et al., 2012).
Antioxidant Properties and Skin Protection : Calendula officinalis exhibits antioxidant properties and has been studied for its potential in protecting skin against UVB-induced oxidative stress. Research suggests that calendula can maintain reduced glutathione levels and affect the secretion/activity of matrix metalloproteinases, which are crucial in skin repair and protection (Fonseca et al., 2010).
Angiogenic Activity : Calendula officinalis, including this compound, has shown angiogenic activity, which is essential for wound healing. The angiogenic activity was demonstrated in a study using the chick chorioallantoic membrane assay, indicating the potential of calendula in promoting the formation of new blood vessels during the wound healing process (Patrick et al., 1996).
Antiproliferative Effects Against Cancer Cells : this compound and its derivatives have been explored for their antiproliferative effects against cancer cells, particularly in prostate cancer. This research highlights the potential therapeutic applications of this compound in cancer treatment (Castro et al., 2019).
- of compounds like triterpenes, flavonoids, and others. These compounds contribute to the plant's medicinal properties and have been studied using various analytical techniques (Olennikov & Kashchenko, 2022).
Chemical Composition and Pharmacological Activities : The chemical composition of Calendula officinalis has been extensively studied, revealing the presence of triterpenoids, flavonoids, coumarines, quinones, volatile oil, carotenoids, and amino acids. These constituents contribute to the plant's diverse pharmacological activities such as anti-inflammatory, hepatoprotective, and wound healing properties (Muley et al., 2009).
Evaluation of Wound Healing Properties : In vitro studies on the wound healing properties of Calendula officinalis extracts, including this compound, have shown promising results. These studies aim to understand the molecular mechanisms behind the plant's traditional use in skin inflammation treatment and minor wound healing (Nicolaus et al., 2017).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Calenduladiol involves the oxidation of Lupeol, a triterpenoid found in Calendula officinalis, using Jones reagent to form 3β-hydroxy-lup-20(29)-ene-28-oic acid, which is then converted to Calenduladiol through a series of chemical reactions.", "Starting Materials": ["Lupeol", "Chromium trioxide", "Sulfuric acid", "Acetone", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Diethyl ether"], "Reaction": ["1. Lupeol is dissolved in acetone and oxidized using Jones reagent (chromium trioxide and sulfuric acid) to form 3β-hydroxy-lup-20(29)-ene-28-oic acid.", "2. The resulting product is dissolved in methanol and treated with sodium hydroxide to form the sodium salt of 3β-hydroxy-lup-20(29)-ene-28-oic acid.", "3. The sodium salt is then acidified with hydrochloric acid to form the free acid, which is extracted with diethyl ether.", "4. The diethyl ether layer is washed with sodium bicarbonate solution and dried over anhydrous sodium sulfate.", "5. The solvent is evaporated to obtain Calenduladiol as a white crystalline solid."] } | |
| 10070-48-1 | |
Formule moléculaire |
C30H50O2 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
(1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-4,9-diol |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22+,23-,24-,25+,27-,28+,29+,30+/m0/s1 |
Clé InChI |
AJBZENLMTKDAEK-SKESNUHASA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]2O)C)C)(C)C)O)C)C |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C |
SMILES canonique |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C |
Apparence |
Solid powder |
| 10070-48-1 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Calenduladiol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


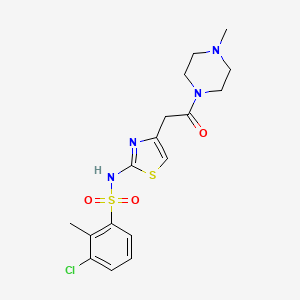
![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)

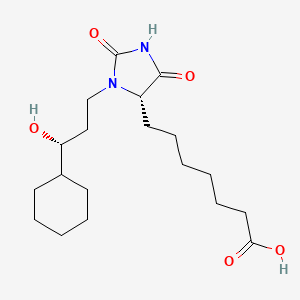
![7-[3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1668153.png)
